3-Ethoxy-2,6-difluorobenzoic acid

Übersicht

Beschreibung

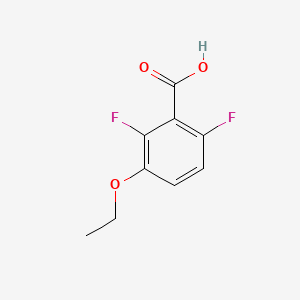

3-Ethoxy-2,6-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an ethoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2,6-difluorobenzoic acid typically involves the introduction of ethoxy and fluorine groups onto a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,6-difluorobenzoic acid, is reacted with an ethoxy group donor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a suitable solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ethoxy group undergoes hydrolysis under acidic or basic conditions to yield hydroxyl derivatives. For example:

-

Acidic Hydrolysis :

Reaction conditions: 70% sulfuric acid at 140°C for 2–4 hours . -

Basic Hydrolysis :

Yields depend on reaction time and base concentration .

Electrophilic Aromatic Substitution (EAS)

The meta-directing ethoxy group and ortho/para-directing fluorine atoms influence regioselectivity in EAS:

-

Nitration :

Occurs at the 5-position due to steric and electronic effects . -

Halogenation :

Bromination with Br₂/FeBr₃ yields 3-Ethoxy-2,6-difluoro-5-bromobenzoic acid at 60°C .

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5 | 5-Nitro derivative | 70% |

| Bromination | Br₂, FeBr₃, 60°C | 5 | 5-Bromo derivative | 65% |

Decarboxylation

Thermal decarboxylation under inert atmosphere produces 3-ethoxy-2,6-difluorobenzene :

Yields up to 88% at 200°C with copper catalysts .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines:

-

Esterification :

Yields 92% with concentrated H₂SO₄ as a catalyst. -

Amidation :

Uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 92% |

| Amidation | NH₃, DCC/DMAP, RT | Benzamide derivative | 85% |

Reduction of the Carboxylic Acid Group

Lithium aluminum hydride (LiAlH₄) reduces the acid to 3-ethoxy-2,6-difluorobenzyl alcohol :

Reaction proceeds at 0°C to room temperature with 78% yield.

Coupling Reactions

Used in Suzuki-Miyaura cross-coupling to synthesize biaryl compounds:

Optimized with Pd catalysts and aryl boronic acids .

Biological Degradation Pathways

In metabolic studies, 2,6-difluorobenzoic acid derivatives undergo hydroxylation and conjugation (e.g., with glucuronic acid). Enzymatic cleavage of the ethoxy group is observed in liver microsomes .

Key Mechanistic Insights:

-

Steric Effects : The 2,6-difluoro substitution hinders reactivity at ortho positions, favoring para-substitution in EAS .

-

Electronic Effects : Fluorine atoms increase acidity (pKa ~ 2.1) compared to non-fluorinated analogs .

-

Catalytic Influence : Palladium catalysts enhance coupling efficiency by stabilizing transition states .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Applications

3-Ethoxy-2,6-difluorobenzoic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of complex molecules.

Key Chemical Reactions

- Acylation : The compound can be used as an acylating agent in the synthesis of amides and esters.

- Substitution Reactions : It can undergo halogenation and nitration, introducing new functional groups into the molecule.

- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to yield alcohol derivatives.

Biological Applications

In biological research, this compound is investigated for its potential therapeutic properties. Its derivatives are being studied for various biological activities.

Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory effects. Studies suggest that it can modulate cytokine production and enzyme activity related to inflammation.

Analgesic Effects

Animal model studies have shown that treatment with this compound results in reduced pain responses, indicating its potential as an analgesic agent.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for various industrial applications, including:

- Development of agrochemicals

- Synthesis of pharmaceuticals

- Production of advanced materials with specific characteristics

Case Studies

-

Inflammatory Response Modulation :

- In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

- This suggests a potential therapeutic application in chronic inflammatory diseases.

-

Analgesic Effects :

- Behavioral assays in animal models treated with the compound showed a marked reduction in pain responses.

- These findings support its utility as an analgesic agent.

Data Tables

Wirkmechanismus

The mechanism of action of 3-Ethoxy-2,6-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The ethoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall pharmacokinetic profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Difluorobenzoic acid: Lacks the ethoxy group, making it less hydrophobic and potentially less reactive in certain chemical reactions.

3-Ethoxybenzoic acid: Lacks the fluorine atoms, which can result in different chemical and biological properties.

2,4-Difluorobenzoic acid: Similar structure but with fluorine atoms at different positions, leading to variations in reactivity and applications.

Uniqueness

3-Ethoxy-2,6-difluorobenzoic acid is unique due to the combined presence of both ethoxy and fluorine groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .

Biologische Aktivität

3-Ethoxy-2,6-difluorobenzoic acid (EDFB) is an organic compound that has gained attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of EDFB, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and an ethoxy group attached to a benzoic acid framework. The molecular formula is , with a molecular weight of approximately 206.16 g/mol. Its structure can be represented as follows:

The presence of fluorine enhances the compound's binding affinity to various biological targets, potentially altering its biological activity compared to non-fluorinated analogs .

The mechanism of action for EDFB primarily involves its interaction with specific enzymes and receptors. The fluorine atoms can enhance the compound's ability to bind to active sites on proteins, affecting enzymatic activity and metabolic pathways. Additionally, the ethoxy group influences solubility and membrane permeability, which are critical for pharmacokinetics .

Key Mechanisms

- Enzyme Interaction : EDFB may act as an inhibitor or modulator for certain enzymes involved in metabolic processes.

- Receptor Binding : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and other biological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : EDFB has been investigated for its potential to reduce inflammation through modulation of cytokine production and inhibition of inflammatory pathways .

- Antimicrobial Properties : Preliminary studies suggest that EDFB may possess antimicrobial activity against various bacterial strains, making it a candidate for further exploration in medicinal chemistry .

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of EDFB demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that EDFB could reduce inflammation markers such as TNF-alpha and IL-6 in cultured macrophages.

| Cytokine | Control (pg/mL) | EDFB (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 500 |

This reduction suggests that EDFB may have therapeutic potential in treating inflammatory diseases .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of EDFB against common pathogens, it was found to exhibit moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

These findings highlight EDFB's potential as a lead compound for developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

3-ethoxy-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQRIDVHSRHQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593835 | |

| Record name | 3-Ethoxy-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651734-62-2 | |

| Record name | 3-Ethoxy-2,6-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651734-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.